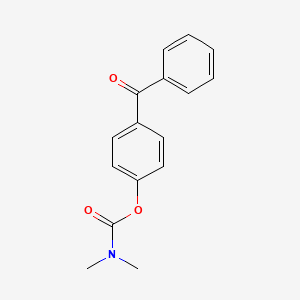![molecular formula C16H21NO3 B5728523 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine, also known as AMPP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of pyrrolidine and has been found to have various biochemical and physiological effects.
科学研究应用
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of neuroscience. 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in various neurological processes such as learning and memory, attention, and sensory processing. 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has been found to enhance the activity of this receptor, which could potentially lead to the development of new treatments for neurological disorders such as Alzheimer's disease and schizophrenia.
作用机制
The mechanism of action of 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine involves its interaction with the α7 nAChR. 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine binds to a specific site on the receptor, known as the allosteric site, which enhances the activity of the receptor. This leads to an increase in the release of neurotransmitters such as acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has been found to have various biochemical and physiological effects. In addition to its interaction with the α7 nAChR, 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has also been found to modulate the activity of other receptors such as the 5-HT3 receptor and the GABA-A receptor. These receptors are involved in various physiological processes such as mood regulation and anxiety.
实验室实验的优点和局限性
One of the main advantages of using 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine in lab experiments is its specificity for the α7 nAChR. This allows researchers to study the effects of enhancing the activity of this receptor without affecting other receptors. However, one limitation of using 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine is its low solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments.
未来方向
There are several future directions for research on 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine. One area of research is the development of more potent and selective compounds that can enhance the activity of the α7 nAChR. Another area of research is the investigation of the effects of 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine on other neurological processes such as pain perception and addiction. Additionally, there is potential for the development of new treatments for neurological disorders based on the modulation of the α7 nAChR.
合成方法
The synthesis of 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine involves the reaction of 4-allyl-2-methoxyphenol with pyrrolidine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The product is then purified using column chromatography or recrystallization. The yield of the synthesis is typically around 50%.
属性
IUPAC Name |
2-(2-methoxy-4-prop-2-enylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-6-13-7-8-14(15(11-13)19-2)20-12-16(18)17-9-4-5-10-17/h3,7-8,11H,1,4-6,9-10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSUJILZVYPQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-4-prop-2-enylphenoxy)-1-pyrrolidin-1-ylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




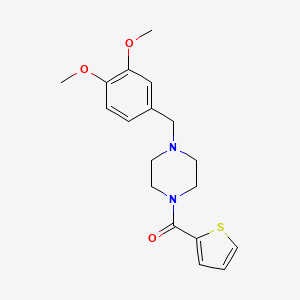
![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)

![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)
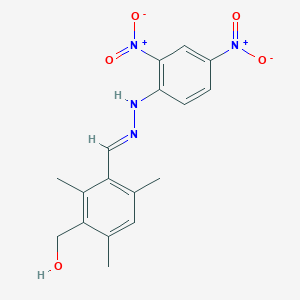
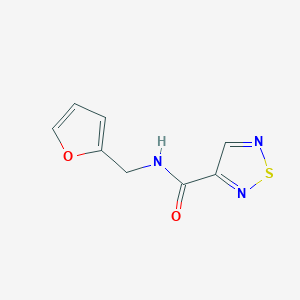
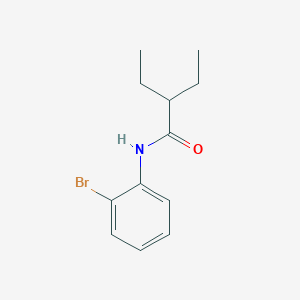
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)

